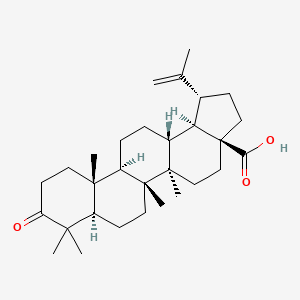

3-Oxolup-20(29)-en-28-oic acid pound>>Liquidambaric acid

説明

Classification and Chemical Scaffolding of Betulonic Acid

Betulonic acid is classified as a pentacyclic triterpenoid (B12794562), belonging specifically to the lupane (B1675458) type. medchemexpress.comresearchgate.netfrontiersin.orgmdpi.complos.org Triterpenoids are a large class of natural products composed of six isoprene (B109036) units, resulting in a 30-carbon skeleton. The lupane skeleton, characteristic of betulonic acid, features a pentacyclic ring system. uni.lu

A defining structural characteristic of betulonic acid is the presence of a ketone group at the C-3 position and a carboxyl group at the C-28 position. researchgate.netmdpi.comfrontiersin.org This structure is typically derived from the oxidation of betulin (B1666924), a related lupane-type triterpenoid. researchgate.netmdpi.com

The chemical formula for betulonic acid is C₃₀H₄₆O₃. uni.lunih.gov Its molecular weight is approximately 454.3447 Da or 456.7 g/mol . uni.lunih.gov Betulonic acid is also known by synonyms such as Betunolic acid and Liquidambaric acid. medchemexpress.comresearchgate.net

The fundamental chemical properties of betulonic acid are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₃ | uni.lunih.gov |

| Molecular Weight | 456.7 g/mol (approx. 454.3447 Da) | uni.lunih.gov |

| PubChem CID | 122844 | uni.lunih.govcdutcm.edu.cnuni-freiburg.de |

| Classification | Pentacyclic Triterpenoid, Lupane-type | medchemexpress.comresearchgate.netfrontiersin.orgmdpi.complos.org |

| Key Functional Groups | C-3 Ketone, C-28 Carboxyl | researchgate.netmdpi.comfrontiersin.org |

| Synonyms | Betunolic acid, Liquidambaric acid | medchemexpress.comresearchgate.net |

Research Trajectory and Scientific Significance of Betulonic Acid

The research trajectory of betulonic acid is intertwined with the investigation of natural products for potential biological activities. While not as extensively studied as some other triterpenoids like betulinic acid, research into betulonic acid and its derivatives has been ongoing. researchgate.netmdpi.com

The scientific significance of betulonic acid lies in its diverse reported biological activities. Studies have indicated that this compound possesses anti-tumor, anti-inflammatory, antiparasitic, anti-viral, hepatoprotective, anti-mycobacterial, hypoglycemic, antimicrobial, and immunotropic effects. medchemexpress.commdpi.commdpi.com

Detailed research findings highlight its potential in various areas:

Anticancer Activity: Betulonic acid has demonstrated potential against a range of cancer cell lines in in vitro studies, including human gastric cancer (MGC-803), prostatic cancer (PC3), breast adenocarcinoma (MCF7), melanoma, neuroectodermal tumors, brain tumors, ovarian carcinoma, leukemia, and head and neck squamous cell carcinoma. mdpi.complos.orgfrontiersin.orgmdpi.comscholarsresearchlibrary.com Notably, some research suggests a selective cytotoxicity towards cancer cells compared to normal cells. plos.orgscholarsresearchlibrary.com

Anti-inflammatory Activity: Preclinical studies have shown the anti-inflammatory properties of betulonic acid. frontiersin.orgmdpi.com

Antiviral Activity: Betulonic acid and its derivatives have shown antiviral effects, including against HSV-1 and HCMV. medchemexpress.commdpi.com

A key focus in the research trajectory of betulonic acid involves the synthesis and evaluation of its derivatives. Chemical modifications, particularly at the C-3 position, have been explored to potentially improve properties such as bioavailability and enhance specific biological activities. researchgate.netfrontiersin.orgmdpi.com This ongoing research aims to fully elucidate the mechanisms of action and therapeutic potential of betulonic acid and its modified forms.

Structure

2D Structure

特性

IUPAC Name |

5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJTWDNVZKIDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963280 | |

| Record name | 3-Oxolup-20(29)-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4481-62-3 | |

| Record name | NSC152534 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxolup-20(29)-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biosynthetic Strategies for Betulonic Acid and Its Analogs

Chemical Synthesis Methodologies for Betulonic Acid

Chemical synthesis routes for betulonic acid often utilize naturally abundant triterpenoids, primarily betulin (B1666924), as starting materials. These methods typically involve oxidation reactions to introduce the characteristic keto and carboxylic acid functionalities.

Oxidation of Precursor Triterpenoids

Oxidation is a key step in the chemical synthesis of betulonic acid from betulin. Betulin contains a primary alcohol at C-28 and a secondary alcohol at C-3. wikipedia.org The synthesis of betulonic acid requires the oxidation of the C-3 hydroxyl group to a ketone and the C-28 hydroxyl group to a carboxylic acid.

A common approach involves the oxidation of betulin using chromium(VI) compounds. For instance, Jones reagent (chromium trioxide/sulfuric acid in acetone) has been widely used to oxidize betulin to betulonic acid. researchgate.netmdpi.commdpi.comencyclopedia.pub This method can yield betulonic acid with a reported yield of around 90%. mdpi.comencyclopedia.pub However, traditional methods using chromium reagents can be less selective and may require extensive purification steps. nih.gov

Research has explored the use of solid supports to improve the selectivity of betulin oxidation. Oxidation of betulin using chromium(VI) compounds in aqueous acetone (B3395972) on an alumina (B75360) support has been shown to yield betulonic acid as a single product in quantitative yield at room temperature. nih.govresearchgate.netnih.gov The presence of Al³⁺ ions is proposed to contribute to the selective oxidation. nih.govresearchgate.netnih.gov Oxidation on silica (B1680970) gel under similar conditions for a shorter time (30 minutes) can selectively produce betulonic aldehyde, which can then be further oxidized to betulonic acid. nih.govresearchgate.net

Table 1: Examples of Betulin Oxidation for Betulonic Acid Synthesis

| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |

| Betulin | CrO₃/H₂SO₄/acetone (Jones oxidation) | Betulonic acid | ~90 | mdpi.comencyclopedia.pub |

| Betulin | Cr(VI) on alumina support, aqueous acetone, 15-25 °C | Betulonic acid | 93-98 | nih.govresearchgate.net |

| Betulin | Cr(VI) on silica gel support, aqueous acetone, 30 min | Betulonic aldehyde | 100 | nih.govresearchgate.net |

| Betulonic aldehyde | Chromic anhydride (B1165640) in acetic acid | Betulonic acid | 80 | researchgate.net |

Multistep Chemical Transformation Approaches

One reported multistep method for betulinic acid synthesis, starting from betulin, involves acetylation of both hydroxyl groups, selective deacetylation at C-28, oxidation of the C-28 alcohol to a carboxylic acid, and finally deprotection of the C-3 hydroxyl. This sequence yields betulinic acid, with betulonic acid not being the final product but potentially an intermediate if the C-3 position were oxidized instead of deprotected. mdpi.com

Catalytic Conversion Methods

Catalytic methods offer potential advantages in terms of selectivity and environmental friendliness for the conversion of triterpenoids. Supported gold and silver catalysts have been investigated for the liquid-phase oxidation of betulin to its oxo-derivatives, including betulonic aldehyde and betulinic acid. researchgate.net The nature of the support significantly influences the catalytic performance, affecting the size and distribution of nanoparticles and thus the activity and selectivity. researchgate.net For gold catalysts, alumina has been identified as a suitable support, and the reaction is sensitive to the size of gold nanoparticles. researchgate.net

TEMPO-mediated oxidation, often catalyzed by compounds like 4-acetamide-TEMPO in the presence of co-oxidants such as NaClO and NaClO₂, has been explored for the direct conversion of betulin to betulinic acid in a single step with high yield. mdpi.comencyclopedia.pub While this method directly yields betulinic acid, the intermediate formation of betulonic acid is plausible under certain conditions of selective oxidation.

Biotransformation and Enzymatic Conversion to Betulonic Acid

Biotransformation using microorganisms and enzymes presents an alternative approach for producing betulonic acid and its derivatives, often offering higher selectivity under mild conditions compared to chemical synthesis.

Several microorganisms have demonstrated the ability to biotransform betulin and betulinic acid into betulonic acid or further hydroxylated betulonic acid derivatives. For instance, Bacillus megaterium strains have been shown to convert betulinic acid into betulonic acid. tandfonline.comufpr.brasm.orgthescipub.com One study using B. megaterium ATCC 13368 showed the production of betulonic acid as an intermediate metabolite from betulinic acid, with further hydroxylation occurring at other positions. asm.org Another B. megaterium strain (ATCC 14581) also yielded betulonic acid from betulinic acid, along with hydroxylated derivatives. thescipub.com

Fungi have also been investigated for their biotransformation capabilities. Certain fungi, such as Chaetophoma and Dematium, have been reported to convert betulinic acid into betulonic acid. tandfonline.comufpr.br Colletotrichum has been shown to biotransform betulonic acid into hydroxylated products. tandfonline.comufpr.br

Plant cell cultures can also perform biotransformations of betulonic acid derivatives. Studies using Nicotiana tabacum and Catharanthus roseus cell cultures have investigated their ability to convert semisynthetic betulonic acid derivatives, often facilitated by the use of cyclodextrins to enhance solubility. thieme-connect.com These biotransformations can lead to the formation of various modified betulonic acid structures through the action of intracellular enzymes, including cytochrome P450s. thieme-connect.com

Table 2: Examples of Biotransformation to Betulonic Acid and its Derivatives

| Substrate | Microorganism/Enzyme | Product(s) | Reference |

| Betulinic acid | Bacillus megaterium | Betulonic acid, hydroxylated betulonic acid derivatives | tandfonline.comufpr.brasm.orgthescipub.com |

| Betulinic acid | Chaetophoma | Betulonic acid | tandfonline.comufpr.br |

| Betulinic acid | Dematium | Betulonic acid | tandfonline.comufpr.br |

| Betulonic acid | Arthrobotrys | 3-oxo-7β-hydroxylup-20(29)-en-28-oic acid, 3-oxo-7β,15α-dihydroxylup-20(29)-en-28-oic acid, 3-oxo-7β,30-dihydroxylup-20(29)-en-28-oic acid | tandfonline.comufpr.br |

| Betulonic acid | Colletotrichum | 3-oxo-15α-hydroxylup-20(29)-en-28-oic acid, 3-oxo-7β,15α-dihydroxylup-20(29)-en-28-oic acid | tandfonline.comufpr.br |

| Betulonic acid | Chaetophoma | 3-oxo-25-hydroxylup-20(29)-en-28-oic acid | tandfonline.comufpr.br |

| Betulonic acid derivatives | Nicotiana tabacum cell culture | Modified betulonic acid derivatives | thieme-connect.com |

| Betulonic acid derivatives | Catharanthus roseus cell culture | Modified betulonic acid derivatives | thieme-connect.com |

Metabolic Engineering for Betulonic Acid Biosynthesis

Metabolic engineering aims to modify the metabolic pathways of organisms to enhance the production of specific compounds. While significant work has focused on the metabolic engineering of betulinic acid biosynthesis, the principles and strategies are relevant to betulonic acid as it is an intermediate or can be a target product itself.

Engineered yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are promising platforms for triterpenoid (B12794562) production. rsc.orgrsc.orgnih.govresearchgate.netacs.org Biosynthesis of lupane-type triterpenoids like betulinic acid in yeast typically starts from acetyl-CoA, which is converted to isoprenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway. These precursors are then condensed to form squalene, followed by the formation of 2,3-oxidosqualene (B107256). thescipub.comrsc.org Lupeol (B1675499) synthase (LUS) converts 2,3-oxidosqualene into lupeol, which is then oxidized by cytochrome P450 enzymes to yield betulinic acid. rsc.org Betulonic acid would be formed by the oxidation of the C-3 hydroxyl group of lupeol or betulin.

Pathway Elucidation and Reconstruction

Elucidating and reconstructing the biosynthetic pathway is crucial for metabolic engineering. For betulinic acid biosynthesis, the key enzymes involved in the conversion of 2,3-oxidosqualene are lupeol synthase and cytochrome P450 enzymes responsible for the oxidations at C-3 and C-28. rsc.org To produce betulonic acid through metabolic engineering, the pathway would need to focus on the enzymatic steps leading to the oxidation at C-3 and C-28, potentially involving different P450 enzymes or oxidases compared to those primarily yielding betulinic acid.

Metabolic engineering strategies employed to enhance triterpenoid production in yeast include optimizing upstream pathways to increase the supply of precursors like acetyl-CoA and IPP, engineering cytochrome P450 enzymes for improved activity, and rewiring central carbon metabolism to redirect flux towards the desired product. rsc.orgrsc.orgnih.govacs.org Cofactor engineering, particularly increasing the availability of NADPH which is required by P450 enzymes, is also a critical aspect. rsc.orgnih.govresearchgate.net Subcellular engineering, such as compartmentalization of enzymes or enhancing membrane contact sites, can further improve metabolic flux. rsc.org

Studies on betulinic acid biosynthesis in S. cerevisiae have shown that enhancing the synthesis pathway, inhibiting competitive pathways, and improving acetyl-CoA and NADPH supply can significantly increase titers. nih.govacs.org Constructing alternative synthesis pathways in different cellular compartments, like peroxisomes, has also been explored. nih.govacs.org These strategies are directly applicable to engineering organisms for betulonic acid production by focusing on the specific enzymatic steps required.

Table 3: Metabolic Engineering Strategies for Triterpenoid Biosynthesis (Relevant to Betulonic Acid)

| Strategy | Description | Impact on Production (Observed for Betulinic Acid) | Reference |

| Upstream Pathway Optimization | Overexpression of rate-limiting enzymes in the MVA pathway, introduction of new pathways for precursor supply | Increased supply of acetyl-CoA and IPP | rsc.orgrsc.orgnih.gov |

| Enzyme Engineering (e.g., P450s) | Rational design or directed evolution to enhance catalytic activity | Improved conversion of intermediates | rsc.orgrsc.org |

| Cofactor Engineering (e.g., NADPH) | Introducing NADP⁺-dependent enzymes to increase NADPH availability | Enhanced activity of P450 enzymes | rsc.orgnih.govresearchgate.net |

| Rewiring Central Carbon Metabolism | Redirecting carbon flux towards triterpenoid synthesis | Increased carbon source utilization efficiency | rsc.org |

| Subcellular Engineering | Compartmentalization of enzymes, enhancing membrane contact sites | Accelerated downstream carbon flux | rsc.org |

| Inhibition of Competitive Pathways | Down-regulation of pathways competing for precursors | Increased metabolic flow to target product | nih.govacs.org |

| Construction of Alternative Pathways | Engineering biosynthesis in different cellular compartments | Improved titers | nih.govacs.org |

Metabolic engineering holds significant potential for the sustainable production of betulonic acid from renewable carbon sources, offering an alternative to extraction from natural sources and traditional chemical synthesis methods. rsc.org

Host Organism Engineering for Enhanced Production

Engineered microbial hosts, particularly yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, have emerged as promising platforms for the biosynthesis of Betulonic acid and related triterpenoids. rsc.orgrsc.orgnih.govnih.govfrontiersin.org These organisms offer advantages such as efficient genetic manipulation and, in the case of Y. lipolytica, the ability to accumulate lipids which can store hydrophobic products and supply precursors for terpene synthesis. rsc.orgnih.govnih.gov

Strategies for engineering host organisms focus on optimizing the cellular environment and metabolic pathways to favor Betulonic acid production. This includes enhancing the capacity for triterpenoid biosynthesis and minimizing the impact of competing native metabolic processes. For instance, S. cerevisiae has been engineered by integrating the Betulonic acid pathway into its genome. nih.gov Studies have compared different yeast strains, finding that certain strains might be better suited as hosts for Betulonic acid production due to factors like higher accumulation of precursors. nih.gov

Yarrowia lipolytica is considered a promising host due to its high acetyl-CoA flux, a crucial precursor for triterpenoid synthesis. rsc.org Multidimensional metabolic engineering strategies in Y. lipolytica have aimed to reconstruct highly efficient Betulonic acid biosynthetic pathways. rsc.orgrsc.org

Plant cell cultures also represent a method for producing Betulonic acid, and their productivity can be enhanced through elicitation. tandfonline.comnih.govfupress.netresearchgate.netresearchgate.net Elicitors, both abiotic and biotic, can increase the accumulation of Betulonic acid in cell suspension cultures. tandfonline.comnih.govresearchgate.net For example, studies on Betula pendula cell cultures have shown that treatment with substances like chitosan (B1678972) and chlorocholine chloride can significantly enhance Betulin and Betulonic acid levels. tandfonline.comnih.gov Similarly, elicitors have been used to enhance the production of pentacyclic triterpenoids, including Betulonic acid, in callus cultures of Lantana camara. fupress.netresearchgate.net

Genetic Modulation of Precursor Supply Modules

The biosynthesis of Betulonic acid in engineered microbes relies on the availability of precursors, primarily derived from the mevalonate (MVA) pathway. rsc.orgnih.gov Genetic modulation of precursor supply modules is a key strategy to enhance Betulonic acid production. This involves increasing the flux through the MVA pathway and ensuring sufficient supply of essential building blocks like acetyl-CoA and isopentenyl diphosphate (B83284) (IPP). rsc.orgrsc.orgnih.govnih.gov

In Yarrowia lipolytica, enhancing the supply of acetyl-CoA and IPP has been achieved by introducing heterologous pathways such as non-oxidative glycolysis (NOG) and the isoprenol utilization pathway (IUP). rsc.orgrsc.org Overexpression of key rate-limiting enzymes in the MVA pathway is another approach to boost precursor supply. rsc.orgnih.gov Studies in S. cerevisiae have also focused on enhancing acetyl-CoA and NADPH supply to increase Betulonic acid titers. nih.govacs.org NADPH is a crucial cofactor for several enzymes involved in the Betulonic acid biosynthetic pathway, including HMG-CoA reductase and cytochrome P450 enzymes. sci-hub.se Strategies to improve NADPH availability, such as introducing NADP+-dependent enzymes, have been explored. rsc.orgsci-hub.se

Furthermore, redirecting carbon flux towards Betulonic acid synthesis is critical. This can involve down-regulating competing pathways, such as the sterol biosynthesis pathway, which also utilizes 2,3-oxidosqualene as a precursor. rsc.orgrsc.orgbiorxiv.org Mobilization of lipid metabolism pathways and fine-tuning of glycolysis have also been employed to enhance carbon source utilization efficiency and redirect flux. rsc.orgrsc.org

Enzyme Engineering for Catalytic Efficiency

Enzyme engineering plays a vital role in optimizing the Betulonic acid biosynthetic pathway, particularly for enzymes that catalyze rate-limiting steps. The conversion of 2,3-oxidosqualene to Betulonic acid involves several enzymatic steps, including the cyclization to lupeol by lupeol synthase (LUS) and subsequent oxidations of lupeol to Betulonic acid catalyzed by cytochrome P450 monooxygenases (CYPs). rsc.orgsci-hub.sedtu.dkresearchgate.net

CYP enzymes are often bottlenecks in the production of triterpenoids in engineered microbes due to factors like low activity, requirement for membrane anchoring, and dependence on NADPH. rsc.orgdtu.dkresearchgate.net Engineering these enzymes can significantly improve the efficiency of Betulonic acid production. Rational design of CYPs, such as introducing specific mutations, has been shown to enhance their catalytic activity and facilitate downstream metabolism. rsc.orgrsc.org Screening combinations of CYPs and their corresponding NADPH-cytochrome P450 reductases (CPRs) from different sources has been performed to identify optimal pairs for efficient Betulonic acid production. nih.govnih.gov For example, CYP716A180 has shown high efficiency in converting lupeol to Betulonic acid in S. cerevisiae. sci-hub.se Another enzyme, CYP716A155 from rosemary, has been characterized for its efficient and specific oxidation of lupeol to Betulonic acid. sci-hub.se

Betulonic acid, a pentacyclic triterpenoid, is a derivative of betulin and has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of betulonic acid influence its biological potency and for designing novel, more effective derivatives. These studies have focused on various positions and rings of the lupane-type skeleton to identify key structural features responsible for observed activities.

Structure Activity Relationship Sar Studies of Betulonic Acid Derivatives

Influence of Functional Group Modifications on Betulonic Acid Activity

Structural modifications at various positions of the betulonic acid core have been explored to determine their impact on biological activity. The C-1, C-2, C-3, C-4, C-20, and C-28 positions, as well as the A, B, C, D, and E rings, are considered important diversity centers for derivatization researchgate.netbenthamdirect.com.

C-1, C-2, C-3, and C-4 Positions

Modifications on the A-ring, encompassing the C-1, C-2, C-3, and C-4 positions, have shown significant effects on the activity of betulonic acid derivatives. For example, introducing a halo substituent at the C-2 position in betulinic acid (a closely related compound) has been reported to enhance cytotoxicity researchgate.netbenthamdirect.comnih.gov. While a general relationship between cytotoxicity and the nature of substituents at the C-3 position is not always clear, ester functionalities at C-3 appear to enhance cytotoxicity researchgate.netbenthamdirect.comnih.gov. Hydroxylation at the C-3 position has shown promising results in some studies scholarsresearchlibrary.comrsc.org. Modifications at C-3, such as acetylation or oxidation to a ketone, have also been explored scholarsresearchlibrary.com. The introduction of a 3,4-seco structural feature in A-ring modified betulinic acid derivatives has been shown to significantly increase chemopreventive activity nih.gov. Specifically, a C-3 carboxylic acid was found to be better than a methyl ester, and a C-4 methylene (B1212753) was preferred over hydroxymethyl or acetoxymethyl groups for chemopreventive activity in certain A-ring modified betulinic acid derivatives nih.gov.

C-20 and C-28 Positions

The C-20 alkene and the C-28 carboxylic acid moieties are also key sites for structural modifications scholarsresearchlibrary.com. Modifications at the C-20 position have not consistently enhanced cytotoxicity in several cancer cell lines scholarsresearchlibrary.com. However, the C-20 position, specifically the C20-C29 double bond, is amenable to structural modification, and derivatives like 30-oxobetulinic acid have shown high cytotoxicity cjnmcpu.com. Modifications at the C-28 position, particularly the carboxylic acid group, have been found to be promising scholarsresearchlibrary.com.

A, B, C, D, and E Ring Modifications

The core ring structure of betulonic acid plays a vital role in its biological activity. Studies suggest that the three rings skeleton (A, B, and C rings) is important for eliciting anticancer activity researchgate.netbenthamdirect.comnih.gov. Modifications to the A-ring, as discussed in Section 3.1.1, can significantly impact activity nih.gov. While less extensively studied than A-ring modifications, alterations to the B, C, D, and E rings can also influence the biological profile of betulonic acid derivatives. For instance, rearrangement of betulonic acid or its methyl ester can afford allobetulin (B154736) derivatives with altered ring structures mdpi.com.

Impact of Specific Substituents on Biological Potency of Betulonic Acid Derivatives

The nature of specific substituents introduced onto the betulonic acid scaffold is critical for determining the potency and type of biological activity.

Carboxylic Acid Functionality at C-28

The carboxylic acid group at the C-28 position is widely considered essential for the cytotoxicity of betulonic acid and its derivatives researchgate.netbenthamdirect.comnih.govscholarsresearchlibrary.comnih.gov. Studies have consistently shown that retaining or modifying this functional group significantly impacts activity. For example, in A-ring modified betulinic acid derivatives, a C-28 carboxylic acid was considerably better for chemopreventive activity compared to an N-heptane acetamide (B32628) at the same position nih.gov. Amino acid conjugates at the C-28 position have been shown to enhance both water solubility and cytotoxicity scholarsresearchlibrary.comrsc.org.

Halogenation and Esterification Effects

Halogenation at specific positions, such as the C-2 position, has been shown to enhance the cytotoxicity of betulinic acid derivatives researchgate.netbenthamdirect.comnih.gov. Esterification at positions like C-3 has been observed to improve cytotoxicity researchgate.netbenthamdirect.comnih.gov. Esterification of the C-28 carboxylic acid has also been explored, with the polarity and length of the ester chain impacting antitumor activity mdpi.com. For instance, ethyl betulinate, the ethyl ester of betulinic acid, features an ester group at C-28 which influences its lipophilicity .

The following table summarizes some research findings on the impact of modifications at specific positions on the activity of betulonic acid and betulinic acid derivatives (due to the close structural relationship and often studied together in SAR).

| Position Modified | Type of Modification | Observed Effect on Activity | Reference |

| C-2 | Halo substituent | Enhanced cytotoxicity | researchgate.netbenthamdirect.comnih.gov |

| C-3 | Ester functionality | Enhanced cytotoxicity | researchgate.netbenthamdirect.comnih.gov |

| C-3 | Hydroxylation | Promising results in murine melanoma cells | scholarsresearchlibrary.comrsc.org |

| C-3 | Acetylation, Oxidation | Explored for cytotoxic effects | scholarsresearchlibrary.com |

| C-3 | Carboxylic acid (A-ring seco) | Better chemopreventive activity than methyl ester (A-ring seco) | nih.gov |

| C-4 | Methylene (A-ring seco) | Better chemopreventive activity than hydroxymethyl/acetoxymethyl (A-ring seco) | nih.gov |

| C-20 | Modifications | Did not consistently enhance cytotoxicity | scholarsresearchlibrary.com |

| C-20 | C20-C29 double bond | Amenable to modification; 30-oxobetulinic acid is cytotoxic | cjnmcpu.com |

| C-28 | Carboxylic acid | Essential for cytotoxicity | researchgate.netbenthamdirect.comnih.govscholarsresearchlibrary.comnih.gov |

| C-28 | Amino acid conjugates | Enhanced water solubility and cytotoxicity | scholarsresearchlibrary.comrsc.org |

| C-28 | Esterification | Polarity and chain length impact antitumor activity | mdpi.com |

| A, B, C Rings | Skeleton | Important for anticancer activity | researchgate.netbenthamdirect.comnih.gov |

| A-ring | 3,4-seco feature | Significantly increased chemopreventive activity | nih.gov |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties into the betulonic acid structure has emerged as a significant strategy to enhance biological activities, particularly antitumor effects mdpi.comfrontiersin.org. Heterocycles are prevalent in medicinal chemistry and can impart favorable properties such as improved binding affinity to biological targets and altered pharmacokinetic profiles mdpi.comfrontiersin.org.

Modifications involving nitrogen-containing heterocycles have shown promising results. For instance, the introduction of 1,2,3-triazole fragments into betulonic acid derivatives has been explored, leading to compounds with pronounced antimicrobial and cytotoxic activities mdpi.compreprints.orgsim2.be. Chemical changes have been made at the C-3 carbonyl group and the C-28 carboxyl and hydroxyl groups to synthesize these triazole derivatives sim2.be.

Studies have also investigated fusing heterocycles with the A-ring of the triterpene scaffold or attaching them via linker moieties mdpi.com. A-ring-fused heterocyclic betulone (B1248025) derivatives, including those with oxazole, isoxazole, triazole, and triazine heterocycles, have demonstrated superior cytotoxic activities compared to their precursors mdpi.com. The position of the heterocyclic substituent can significantly influence activity. For example, in betulinic acid derivatives (a closely related triterpene), the position of a pyridine (B92270) substituent impacted cytotoxicity against different cell lines cjnmcpu.com. The introduction of saturated N-heterocycles like pyrrolidine (B122466) and piperidine (B6355638) to betulinic acid derivatives significantly increased cytotoxicity, particularly against multidrug-resistant cell lines, while aromatic N-heterocycles like pyrazine (B50134) and pyridine were less favorable for cytotoxic effects in that study mdpi.com.

Betulonic acid derivatives containing diazine moieties have also been synthesized and evaluated for antitumor activity. Many of these new compounds exhibited improved antitumor activity compared to the parent betulonic acid, with specific derivatives showing significant action against certain cancer cell lines frontiersin.org.

Glycosylation Effects on Activity and Solubility

Glycosylation, the attachment of sugar moieties, is a common modification strategy for natural products to improve their water solubility and potentially enhance or alter their biological activities orientjchem.orgrsc.org. For lipophilic compounds like betulonic acid, poor water solubility can limit their bioavailability and pharmaceutical applications orientjchem.org.

Studies on betulinic acid glycosides (as betulinic acid is closely related to betulonic acid and often studied in parallel) have revealed that the attachment of sugar substrates at the C-3 or C-28 positions, or both, can significantly improve hydrosolubility orientjchem.org. In some cases, this increased solubility is accompanied by enhanced pharmacological activities orientjchem.org. For example, a 3-O-α-L-rhamnopyranoside derivative of betulinic acid showed higher cytotoxicity against certain cancer cell lines compared to normal cells orientjchem.org.

While the direct impact of glycosylation specifically on betulonic acid's activity and solubility is less extensively documented compared to betulinic acid in the provided sources, the general principle observed with related triterpenoids suggests that glycosylation is a viable strategy to address the solubility challenges of betulonic acid and potentially influence its biological profile. The functionalization of betulonic acid with polar groups, including those that could be part of a glycoside structure, is a known method to improve water solubility and biological activity mdpi.comrsc.org.

Modulation of Receptor Agonist Activity through Betulonic Acid Structural Changes

Structural modifications of triterpenoids, including betulonic acid derivatives, can modulate their activity as agonists or inverse agonists of specific receptors. This is a key area of SAR study for developing targeted therapies.

One notable example involves the modulation of the TGR5 receptor (also known as GPBAR1), a G protein-coupled receptor activated by bile acids acs.orgnih.gov. Betulinic acid has been identified as a novel and selective TGR5 agonist acs.orgnih.gov. SAR studies on betulinic acid derivatives have focused on modifications at the C-3 alcohol, the C-17 carboxylic acid, and the C-20 alkene to improve potency acs.orgnih.gov. Structural variations around the C-3 position, in particular, have led to significant improvements in TGR5 agonist activity acs.orgnih.gov.

Another receptor target where betulonic acid derivatives have shown activity is the RAR-related Orphan Receptor Gamma (RORγ) chemrxiv.org. A betulonic acid derivative, specifically (2Z)-2-(2-furanylmethylene)-3-oxolup-20(29)-en-28-oic acid, was identified as an effective inverse agonist of RORγ chemrxiv.org. Further studies identified additional betulonic acid derivatives as RORγ inverse agonists with varying capacities to suppress RORγ target gene expression chemrxiv.org. SAR and binding mode analyses using techniques like molecular docking and site-directed mutagenesis have been employed to understand the interactions of these compounds with the RORγ ligand-binding domain chemrxiv.org. These findings highlight how specific structural changes, such as the introduction of a furan (B31954) moiety, can lead to the modulation of nuclear receptor activity by betulonic acid derivatives chemrxiv.org.

Mechanistic Investigations of Betulonic Acid S Biological Activities

Anticancer Mechanisms of Betulonic Acid

Betulonic acid, a pentacyclic triterpenoid (B12794562) derived from the oxidation of betulin (B1666924), has garnered significant attention for its potential as an anticancer agent. aacrjournals.orgnih.gov Its activity is rooted in its ability to selectively induce programmed cell death, or apoptosis, in malignant cells while leaving normal cells relatively unharmed. spandidos-publications.com The mechanisms underpinning these anticancer effects are multifaceted, involving the induction of apoptosis through various signaling pathways, regulation of the cell cycle, and inhibition of cellular proliferation. bohrium.comnih.gov

Apoptosis Induction Pathways

A primary mechanism through which betulonic acid exerts its anticancer effects is the induction of apoptosis, a controlled and organized process of cell death. This is achieved by engaging multiple molecular pathways within the cancer cell.

A significant body of research indicates that betulonic acid triggers the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com This pathway is initiated by direct perturbations of the mitochondria, leading to a cascade of events that culminate in cell death. mdpi.comnih.gov

Key events in this process include:

Generation of Reactive Oxygen Species (ROS): Treatment with betulonic acid leads to an increase in intracellular ROS levels in various cancer cells, including human cervical cancer and oral squamous cell carcinoma. spandidos-publications.comnih.govtechscience.cn This oxidative stress is an early event that contributes to mitochondrial damage. spandidos-publications.comnih.gov

Disruption of Mitochondrial Membrane Potential (ΔΨm): The compound directly affects mitochondrial integrity, causing a loss of the mitochondrial membrane potential. mdpi.comnih.govnih.gov This disruption is a critical step, indicating irreversible mitochondrial damage.

Mitochondrial Outer Membrane Permeabilization (MOMP): Betulonic acid can directly trigger mitochondrial membrane permeabilization, which is a pivotal event in the apoptotic process. nih.govspandidos-publications.com This permeabilization is regulated by the Bcl-2 family of proteins. Betulonic acid has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance in favor of apoptosis. nih.govtechscience.cn

Cytochrome c Release: The loss of mitochondrial integrity results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. mdpi.comnih.govtandfonline.com Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a key step in activating the caspase cascade. mdpi.com

This direct action on mitochondria makes betulonic acid a promising therapeutic agent, as it can potentially bypass resistance mechanisms that affect upstream signaling pathways. mdpi.com

Following the mitochondrial disruptions, a family of cysteine proteases known as caspases are activated in a hierarchical cascade, executing the final phases of apoptosis. nih.gov Betulonic acid-induced apoptosis is critically dependent on the activation of these caspases. nih.govresearchgate.net

Initiator Caspases: The release of cytochrome c triggers the activation of initiator caspases. Specifically, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, a key initiator caspase in the intrinsic pathway. spandidos-publications.commdpi.com Studies have demonstrated a prominent increase in cleaved (active) caspase-9 in cells treated with betulonic acid. spandidos-publications.comnih.govnih.gov Some evidence also points to the activation of caspase-8. nih.govnih.gov

Executioner Caspases: Activated initiator caspases then cleave and activate executioner caspases, such as caspase-3 and caspase-7. nih.govmdpi.com Betulonic acid treatment has been shown to significantly increase the activity of caspase-3 in a multitude of cancer cell lines. nih.govnih.govmdpi.comnih.gov

Substrate Cleavage: The executioner caspases are responsible for cleaving a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP by caspase-3 is a well-established marker of apoptosis and is consistently observed in betulonic acid-treated cells. nih.govnih.govnih.gov

The inhibition of caspases with broad-spectrum inhibitors, such as z-VAD-FMK, has been shown to abrogate betulonic acid-induced apoptosis, confirming the essential role of this protease family in the compound's mechanism of action. nih.govnih.gov

| Cell Line | Initiator Caspases Activated | Executioner Caspases Activated | Key Substrates Cleaved | Reference |

| Neuroectodermal Tumors | Caspase-8 | Caspase-3 | PARP | nih.gov |

| HeLa (Cervical Cancer) | Caspase-9 | - | - | spandidos-publications.com |

| KB (Oral Cancer) | Caspase-9 | Caspase-3 | - | nih.govtechscience.cn |

| Bladder Cancer Cells | Caspase-9, Caspase-8 | Caspase-3 | PARP | nih.govmdpi.com |

| U937 (Leukemia) | Caspase-9 | Caspase-3 | PARP | tandfonline.com |

The tumor suppressor protein p53 is a critical regulator of apoptosis, and its mutation or inactivation is a common feature of many cancers, often leading to chemotherapy resistance. A remarkable aspect of betulonic acid's anticancer activity is its ability to induce apoptosis independently of the p53 status of the cancer cells. nih.govresearchgate.net

This has been demonstrated in various cancer models, including neuroectodermal tumors and prostate cancer cells with mutated p53. nih.govnih.gov The apoptotic pathway triggered by betulonic acid does not rely on the accumulation of wild-type p53 protein. nih.govresearchgate.net This suggests that betulonic acid can effectively kill cancer cells that have lost p53 function, potentially overcoming a major mechanism of drug resistance. spandidos-publications.com While some studies show that betulonic acid can increase p53 expression in cells with wild-type p53, its efficacy is not restricted to this context. nih.govtechscience.cn In cells with mutant p53, betulonic acid can still induce cell cycle arrest and apoptosis, for instance, through the induction of p21/Waf1, a cell cycle inhibitor that can be regulated by both p53-dependent and -independent pathways. nih.gov

Cell Cycle Regulation and Arrest by Betulonic Acid

In addition to inducing apoptosis, betulonic acid disrupts the normal progression of the cell cycle, a key process that governs cell division and proliferation. By interfering with cell cycle checkpoints, betulonic acid can halt the proliferation of cancer cells. nih.gov

Betulonic acid has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type. mdpi.com

G0/G1 Phase Arrest: In several cancer cell lines, including human cervical cancer (HeLa) and oral squamous cell carcinoma (KB), betulonic acid treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle. spandidos-publications.comnih.govtechscience.cn This arrest is often associated with the increased expression of cyclin-dependent kinase (CDK) inhibitors like p21Waf1/Cip1 and p27Kip. spandidos-publications.com

G2/M Phase Arrest: In other contexts, such as colon cancer and human leukemia (U937) cells, betulonic acid causes arrest at the G2/M checkpoint. tandfonline.comnih.govresearchgate.net This has been linked to the downregulation of key G2/M regulatory proteins, including Cyclin A, Cyclin B1, Cdk2, Cdc2, and Cdc25c. tandfonline.comnih.gov

| Cancer Cell Line | Phase of Arrest | Key Regulatory Proteins Modulated | Reference |

| HeLa (Cervical Cancer) | G0/G1 | ↑ p21Waf1/Cip1, ↑ p27Kip | spandidos-publications.com |

| KB (Oral Cancer) | G0/G1 | Not specified | nih.govtechscience.cn |

| Colon Cancer Cells | G2/M | ↑ Metallothionein 1G | nih.govresearchgate.net |

| U937 (Leukemia) | G2/M | ↓ Cyclin A, ↓ Cyclin B1, ↑ p21WAF1/CIP1 | tandfonline.com |

| Bladder Cancer Cells | Not specified | ↓ Cyclin B1, ↓ Cyclin A, ↓ Cdk2, ↓ Cdc2, ↓ Cdc25c | nih.gov |

Inhibition of Cellular Proliferation by Betulonic Acid

The culmination of apoptosis induction and cell cycle arrest is the potent inhibition of cancer cell proliferation. nih.gov Betulonic acid has demonstrated significant anti-proliferative activity across a broad spectrum of human cancer cell lines. aacrjournals.org Its effectiveness is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Studies have reported potent inhibitory effects against melanoma, neuroblastoma, glioblastoma, and cancers of the lung, ovary, and cervix, among others. nih.gov For example, it has shown strong anti-proliferative effects against human melanoma cells with IC50 values in the low microgram per milliliter range. nih.gov The compound's ability to inhibit the growth of various tumor cell lines highlights its potential as a broad-spectrum anticancer agent. nih.gov

| Cancer Type | Cell Line(s) | IC50 Value (µg/mL) | Reference |

| Human Melanoma | Various | 1.5 - 1.6 | nih.gov |

| Neuroblastoma | Various | 14 - 17 | nih.gov |

| Medulloblastoma | Various | 3 - 13.5 | nih.gov |

| Glioblastoma | Various | 2 - 17 | nih.gov |

| Ovarian Cancer | Various | 1.8 - 4.5 | nih.gov |

| Lung Cancer | Various | 1.5 - 4.2 | nih.gov |

| Cervical Cancer | Various | 1.8 | nih.gov |

Anti-Angiogenic Pathway Modulation by Betulonic Acid

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and progression. Betulonic acid has been shown to interfere with this process by modulating key signaling pathways.

Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. scbt.commdpi.com Betulonic acid exerts its anti-angiogenic effects in part by suppressing VEGF expression. nih.govmdpi.com Research indicates this inhibition is not direct but occurs through the downregulation of upstream transcription factors that control the VEGF gene. mdpi.comnih.gov Studies in human prostate cancer cells (PC-3) under hypoxic conditions demonstrated that betulonic acid suppressed the binding of HIF-1α and STAT3 to the promoter region of the VEGF gene, thereby reducing its expression. mdpi.comresearchgate.net Furthermore, betulonic acid has been found to degrade specificity proteins (Sp), such as Sp1, Sp3, and Sp4, which are known to regulate VEGF expression transcriptionally. mdpi.comnih.gov In pancreatic cancer cells, a combination of betulonic acid and mithramycin was shown to block the Sp1-mediated upregulation of VEGF. mdpi.com

Table 1: Research Findings on VEGF Signaling Inhibition by Betulonic Acid

| Cell Line/Model | Key Findings | Mechanism | Citation(s) |

|---|---|---|---|

| Endometrial Adenocarcinoma Cells | Decreased expression of VEGF. | Associated with inhibition of HIF-1α. | nih.gov |

| Prostate Cancer Cells (PC-3) | Reduced cellular and secreted levels of hypoxia-induced VEGF. | Inhibited recruitment of HIF-1α and STAT3 to the VEGF promoter. | mdpi.comresearchgate.net |

Hypoxia-Inducible Factor-1α (HIF-1α) is a crucial transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) environments, often by promoting angiogenesis through the activation of genes like VEGF. nih.gov Betulonic acid has been shown to effectively regulate HIF-1α. nih.govresearchgate.net In studies involving human cervical cancer cells (HeLa) and prostate cancer cells (PC-3), betulonic acid inhibited the hypoxia-induced accumulation of the HIF-1α protein. nih.govresearchgate.net This action subsequently suppresses the expression of HIF-1α target genes, including VEGF. nih.gov The mechanism for this reduction is not a decrease in HIF-1α mRNA levels, but rather an enhancement of its degradation through the activation of the proteasome, a cellular complex that breaks down unneeded or damaged proteins. nih.gov

Table 2: Research Findings on HIF-1α Regulation by Betulonic Acid

| Cell Line/Model | Key Findings | Mechanism | Citation(s) |

|---|---|---|---|

| Endometrial Adenocarcinoma Cells | Decreased expression of HIF-1α. | Part of its anti-angiogenic potential. | nih.gov |

| Cervical Cancer Cells (HeLa) | Inhibited hypoxia-induced accumulation of HIF-1α protein. | Mediated by activation of the proteasome, enhancing protein degradation. | nih.gov |

Anti-Metastatic and Anti-Invasion Effects of Betulonic Acid

The spread of cancer cells from a primary tumor to distant sites, known as metastasis, is a complex process involving the degradation of the extracellular matrix (ECM). Betulonic acid demonstrates anti-metastatic potential by targeting key enzymes involved in this process.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for degrading components of the ECM, facilitating tumor cell invasion and metastasis. jcancer.orgnih.gov Betulonic acid has been shown to inhibit the expression of specific MMPs, particularly MMP-2 and MMP-9 (also known as gelatinases), which are strongly implicated in cancer progression. nih.govmdpi.comnih.gov In breast cancer cells (4T1 and MDA-MB-231), betulonic acid reduced the expression of both MMP-2 and MMP-9. nih.gov Similarly, in microglial cells stimulated by lipopolysaccharide (LPS), betulonic acid significantly suppressed the expression of MMP-9. biomolther.orgresearchgate.net This inhibitory effect on MMPs is often linked to betulonic acid's ability to suppress the NF-κB signaling pathway, which is a key regulator of MMP gene expression. biomolther.orgnih.gov

Table 3: Research Findings on MMP Inhibition by Betulonic Acid

| Cell Line/Model | Key Findings | Mechanism | Citation(s) |

|---|---|---|---|

| Breast Cancer Cells (MCF-7, MDA-MB-231, etc.) | Reduces the expression of MMP-2 and MMP-9. | Mediated through inhibition of transcription factors. | mdpi.com |

| Breast Cancer Cells (4T1, MDA-MB-231) | Downregulated expression of MMP-2 and MMP-9. | Associated with inhibition of p-STAT3. | nih.gov |

Molecular Target Elucidation and Signaling Pathway Modulation by Betulonic Acid

Betulonic acid's wide-ranging biological effects stem from its ability to modulate critical intracellular signaling pathways that govern inflammation, cell survival, and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses and plays a critical role in cancer development by controlling the expression of genes involved in cell survival, proliferation, and angiogenesis. mdpi.comaacrjournals.org Betulonic acid is a potent inhibitor of the NF-κB signaling pathway. nih.govresearchgate.net It has been shown to suppress NF-κB activation induced by a variety of carcinogenic and inflammatory stimuli, including TNF, IL-1, and LPS. nih.govresearchgate.net

The mechanism of inhibition involves preventing the activation of the IκB kinase (IKK) complex. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation, IKK phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to move into the nucleus and activate target genes. mdpi.comnih.gov Betulonic acid suppresses the activation of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα. nih.govmdpi.com This action keeps NF-κB sequestered in the cytoplasm, inhibiting its function as a nuclear transcription factor. biomolther.orgnih.gov This suppression of NF-κB activation provides a molecular basis for many of betulonic acid's observed anti-inflammatory and anti-cancer effects. nih.govnih.gov

Table 4: Research Findings on NF-κB Pathway Modulation by Betulonic Acid

| Cell Line/Model | Key Findings | Mechanism | Citation(s) |

|---|---|---|---|

| Various Cancer Cells (K562, U937, Jurkat) | Suppressed NF-κB activation induced by various carcinogens (TNF, PMA, H2O2, etc.). | Inhibited IκBα kinase (IKK) activation, preventing IκBα phosphorylation and degradation. | nih.gov |

| Human Prostate Cancer Cells (LNCaP, DU145, PC-3) | Inhibited constitutive activation of NF-κB. | Decreased IKKα expression, inhibited phosphorylation and degradation of IκBα. | aacrjournals.org |

| Mouse Model of Acute Pancreatitis | Reduced IκBα degradation and NF-κB binding activity in the pancreas. | Inhibited phosphorylation of IKK and IκBα. | mdpi.com |

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

Betulonic acid has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in various cancer cells and plays a crucial role in tumor cell survival and proliferation. scholarena.comnih.gov Research indicates that betulonic acid suppresses the constitutive activation of STAT3 in human multiple myeloma (MM) cells. scholarena.comresearchgate.net This inhibition is achieved through the suppression of upstream kinases, including Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Src kinase. scholarena.comresearchgate.net

Furthermore, the inhibitory effect of betulonic acid on STAT3 activation involves the induction of a protein tyrosine phosphatase (PTP). scholarena.com Specifically, betulonic acid upregulates the expression of SHP-1, a PTP that can dephosphorylate and inactivate STAT3. The reversal of betulonic acid-induced STAT3 deactivation by pervanadate, a PTP inhibitor, supports the involvement of a phosphatase. scholarena.comresearchgate.net Silencing the SHP-1 gene has been shown to abolish the ability of betulonic acid to inhibit STAT3 activation. drugbank.com

By downregulating the STAT3 pathway, betulonic acid consequently reduces the expression of various STAT3-regulated gene products that are critical for cell survival and proliferation, such as Bcl-2, Bcl-xL, cyclin D1, and survivin. researchgate.netdrugbank.com Overexpression of a constitutively active form of STAT3 has been shown to significantly reduce the apoptotic effects induced by betulonic acid, further solidifying the importance of STAT3 inhibition in its mechanism of action. scholarena.comresearchgate.net

| Target | Effect of Betulonic Acid | Mechanism |

|---|---|---|

| STAT3 | Inhibition of constitutive activation | Suppression of upstream kinases (JAK1, JAK2, Src) and induction of SHP-1 phosphatase. scholarena.comresearchgate.net |

| STAT3-regulated genes (Bcl-2, Bcl-xL, cyclin D1, survivin) | Downregulation of expression | Inhibition of STAT3 transcriptional activity. researchgate.netdrugbank.com |

Specificity Protein (Sp) Transcription Factors Degradation

Betulonic acid has been shown to induce the degradation of Specificity Protein (Sp) transcription factors, including Sp1, Sp3, and Sp4. frontiersin.orgnih.gov These transcription factors are often overexpressed in cancer cells and regulate the expression of genes involved in cell proliferation, survival, and angiogenesis. nih.gov

The mechanism of Sp degradation induced by betulonic acid appears to be cell-context dependent. frontiersin.orgnih.gov In some cancer cell lines, such as prostate cancer cells, betulonic acid induces proteasome-dependent degradation of Sp1, Sp3, and Sp4. frontiersin.org One proposed mechanism involves the increased sumoylation of Sp1. nih.govnih.gov Betulonic acid treatment can inhibit the expression of sentrin-specific protease 1, leading to increased Sp1 sumoylation. This modification then facilitates the recruitment of the E3 ubiquitin-protein ligase RING finger protein 4, resulting in ubiquitin-mediated degradation of Sp1 via the 26S proteasome. nih.govnih.gov

In other cell types, such as certain colon cancer cells, the downregulation of Sp transcription factors by betulonic acid can be proteasome-independent. nih.gov In these cases, the mechanism involves the induction of reactive oxygen species (ROS). frontiersin.org ROS generation leads to the repression of microRNA-27a, which in turn induces the expression of ZBTB10, a transcriptional repressor of Sp genes. nih.gov

Topoisomerase Inhibition

Betulonic acid acts as a catalytic inhibitor of eukaryotic topoisomerase I. nih.govnih.govresearchgate.net Unlike topoisomerase poisons such as camptothecin (B557342), which stabilize the topoisomerase I-DNA cleavable complex, betulonic acid prevents the formation of this complex altogether. nih.govnih.govresearchgate.netmdpi.com It achieves this by interfering with the interaction between topoisomerase I and DNA. nih.govnih.gov

The inhibitory activity of betulonic acid is dependent on its chemical structure, with the carboxylic group at position 17 being crucial for its function. nih.gov Modifications to this group can reduce or eliminate the inhibitory effect. nih.gov Studies have shown that betulonic acid can inhibit the formation of topoisomerase I-DNA cleavable complexes induced by other agents like camptothecin and staurosporine, both in vitro and in vivo. nih.govresearchgate.netmdpi.com By preventing the stabilization of these complexes, betulonic acid can antagonize the effects of topoisomerase poisons. nih.gov Furthermore, research on derivatives of betulonic acid has led to the development of compounds with even more potent inhibitory activity against both topoisomerase I and topoisomerase IIα. frontiersin.org

| Enzyme | Mechanism of Inhibition | Key Finding |

|---|---|---|

| Topoisomerase I | Catalytic inhibitor; prevents the formation of the topoisomerase I-DNA cleavable complex. nih.govnih.govresearchgate.net | The carboxylic group at position 17 is essential for its inhibitory activity. nih.gov |

Estrogen Receptor Signaling Modulation

Betulonic acid has been found to modulate estrogen receptor (ER) signaling, with a particular impact on estrogen receptor β (ERβ). researchgate.netacs.orgresearchgate.net In endometriotic cells, where ERβ expression is significantly increased compared to normal endometrial cells, betulonic acid treatment has been shown to suppress ERβ expression. acs.orgresearchgate.net This suppression occurs through epigenetic modification on the ERβ promoter and does not appear to affect the expression of estrogen receptor α (ERα). acs.orgdntb.gov.ua

By downregulating ERβ, betulonic acid subsequently suppresses the expression of ERβ target genes. acs.org This modulation of the ERβ signaling pathway can lead to increased oxidative stress and mitochondrial dysfunction in endometriotic cells. acs.orgresearchgate.net The ability of betulonic acid to act as an antagonist of ERs and inhibit the expression of the ERβ gene highlights its potential to interfere with hormone-dependent cellular processes. dntb.gov.uanih.gov

Lamin B1 Downregulation

A significant finding in the study of betulonic acid's mechanism of action is its ability to downregulate the expression of Lamin B1. This effect has been observed in pancreatic cancer cells, both in vitro and in xenograft models. Lamin B1 is a component of the nuclear lamina and is involved in essential cellular functions, including DNA replication, chromatin organization, and the formation of the mitotic spindle.

Overexpression of Lamin B1 has been noted in human pancreatic cancer and is associated with poor prognosis. The downregulation of Lamin B1 by betulonic acid is considered a novel therapeutic target. Interestingly, the inhibition of Lamin B1 by betulonic acid appears to be independent of Sp1 signaling, suggesting a distinct mechanism of action. The knockdown of Lamin B1 has been shown to significantly reduce the proliferation, invasion, and tumorigenicity of pancreatic cancer cells, underscoring the importance of its downregulation as part of betulonic acid's anticancer effects.

Heat Shock Protein 90 Alpha A1 (HSP90AA1) Interaction

Network pharmacology and molecular docking studies have suggested that betulonic acid may directly interact with Heat Shock Protein 90 Alpha A1 (HSP90AA1). scholarena.com This interaction points to HSP90AA1 as a potential target for betulonic acid's therapeutic effects, particularly in the context of breast cancer. scholarena.com HSP90AA1 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. scholarena.com While direct experimental validation and a detailed mechanistic understanding of this interaction are still emerging, the computational evidence suggests a binding potential that warrants further investigation. scholarena.com

Sirtuin 1 (SIRT1) Modulation

Betulonic acid has been shown to modulate the activity of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including inflammation, metabolism, and cell survival. nih.gov In the context of acute pancreatitis, betulonic acid has been found to increase SIRT1 expression. nih.gov This upregulation of SIRT1 leads to the deacetylation and subsequent degradation of PINK1 protein, which in turn promotes mitophagy and inhibits inflammation in pancreatic acinar cells. nih.gov

Furthermore, in models of cerebral ischemia-reperfusion injury, betulonic acid has been demonstrated to activate the SIRT1/FoxO1 pathway. This activation suppresses autophagy and reduces cerebral injury. The anti-aging effects of betulonic acid have also been linked to the regulation of the SITR1–p53 pathway. These findings indicate that the modulation of SIRT1 activity is a key component of the multifaceted biological effects of betulonic acid.

| Biological Context | Effect on SIRT1 | Downstream Consequence |

|---|---|---|

| Acute Pancreatitis | Increased expression | Promotes mitophagy and inhibits inflammation via PINK1 degradation. nih.gov |

| Cerebral Ischemia-Reperfusion | Activation of SIRT1/FoxO1 pathway | Suppresses autophagy and reduces cerebral injury. |

| Aging | Regulation of SITR1–p53 pathway | Contributes to anti-aging effects. |

Mammalian Target of Rapamycin (mTOR) Pathway

Betulonic acid has been identified as a modulator of the Mammalian Target of Rapamycin (mTOR) pathway, a critical signaling cascade that governs cell growth, proliferation, and survival. Research indicates that betulonic acid exerts its influence by suppressing the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling axis. nih.govmdpi.com In hepatocellular carcinoma cell lines (HepG2 and SMMC-7721), treatment with betulonic acid led to a notable decrease in the phosphorylated forms of PI3K, AKT, and mTOR, which are indicative of pathway inactivation. mdpi.com This inactivation is believed to contribute to the apoptotic death of these cancer cells. mdpi.com

Further mechanistic studies have shown that betulonic acid can interfere with downstream effectors of mTOR. For instance, it has been observed to diminish the levels of mTORC1 effectors such as S6K-pT389 and S6-pS235/236. acs.org In pancreatic cancer cells (PANC-1 and SW1990), betulonic acid reduced the phosphorylation of mTOR, which in turn interfered with the mTORC1-mediated phosphorylation of its substrate, p70S6K. mdpi.com Interestingly, a study on renal cell carcinoma reported a decrease in AKT-1 gene expression alongside an increase in mTOR gene expression following treatment, suggesting a complex regulatory role. nih.govurologyresearchandpractice.org This body of evidence collectively points to the significant role of betulonic acid in disrupting the mTOR pathway, thereby affecting cancer cell proliferation and survival. nih.govnih.gov

Table 1: Effects of Betulonic Acid on mTOR Pathway Components

| Cell Line | Target Protein/Gene | Observed Effect | Reference |

|---|---|---|---|

| HepG2, SMMC-7721 | p-PI3K, p-AKT, p-mTOR | Decrease | mdpi.com |

| PANC-1, SW1990 | Phosphorylated mTOR | Decrease | mdpi.com |

| CAKI-2 (Renal Cancer) | AKT-1 Gene Expression | Decrease | nih.govurologyresearchandpractice.org |

| CAKI-2 (Renal Cancer) | mTOR Gene Expression | Increase | nih.govurologyresearchandpractice.org |

| Not Specified | S6K-pT389, S6-pS235/236 | Decrease | acs.org |

Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Pathway

The Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway is another key target in the mechanistic action of betulonic acid. nih.gov Investigations have revealed that betulonic acid can inhibit the constitutive activation of STAT3, a critical transcription factor in this pathway that is often persistently active in cancer cells. nih.gov This inhibition extends to the upstream kinases JAK1 and JAK2, whose constitutive phosphorylation is also suppressed by betulonic acid. nih.gov

The mechanism for this inhibition appears to involve the induction of a protein tyrosine phosphatase (PTP). nih.gov Specifically, betulonic acid treatment has been shown to increase the expression of Src homology region 2 domain-containing phosphatase 1 (SHP-1). nih.gov SHP-1 is a known negative regulator of JAK/STAT signaling, and its induction by betulonic acid is associated with the dephosphorylation and subsequent inactivation of STAT3. nih.govresearchgate.net The reversal of betulonic acid-induced STAT3 deactivation by pervanadate, a PTP inhibitor, further supports the involvement of a phosphatase like SHP-1. nih.gov As a consequence of STAT3 inactivation, the expression of downstream target genes that promote cell survival and proliferation, such as bcl-xL, bcl-2, cyclin D1, and survivin, is downregulated. nih.govresearchgate.net

Table 2: Modulation of the JAK/STAT Pathway by Betulonic Acid

| Cell Line | Target | Effect of Betulonic Acid | Downstream Consequence | Reference |

|---|---|---|---|---|

| U266 (Multiple Myeloma) | Constitutive STAT3 Activation | Inhibition | Downregulation of Bcl-2, Bcl-xL, Cyclin D1, Survivin | nih.gov |

| U266 (Multiple Myeloma) | Constitutive JAK1/JAK2 Activation | Inhibition | - | nih.gov |

| U266 (Multiple Myeloma) | SHP-1 Protein Expression | Induction | Dephosphorylation of STAT3 | nih.gov |

| MDA-MB-231, 4T1 | p-STAT3 Levels | Reduction | Reduced expression of MMP2 and MMP9 | nih.gov |

| KB (Oral Squamous Cell Carcinoma) | p-STAT3 Levels (in tumor tissues) | Reduction | - | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Pathway Interactions

Betulonic acid has demonstrated significant interactions with the Epidermal Growth Factor Receptor (EGFR) pathway, a signaling cascade frequently deregulated in various cancers. nih.gov Research shows that betulonic acid can act as a wild-type EGFR inhibitor, potentially by interacting with the ATP-binding pocket of the receptor. nih.gov This interaction blocks EGFR activation and subsequently modulates its downstream signaling through the AKT-mTOR axis. nih.gov

A notable finding is the synergistic effect of betulonic acid when combined with EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and osimertinib, particularly in non-small cell lung cancer (NSCLC) cells with wild-type EGFR. nih.gov This combination has been shown to enhance the suppressive effects of TKIs, leading to autophagic cell death and cell cycle arrest. nih.gov Furthermore, betulonic acid may also regulate EGFR at the transcriptional level. It has been observed to reduce EGFR levels in cancer cells by downregulating the transcription factors Sp1, Sp3, and Sp4, which are known to bind to the GC-rich regions within the EGFR promoter. nih.gov While the majority of evidence points towards an inhibitory role, some studies have hinted at a potential activation of the EGFR/AKT pathway in melanoma cells, indicating that the effects of betulonic acid on EGFR signaling could be context-dependent. nih.gov

TRAIL/TRAIL-R Pathway Interactions

Betulonic acid has been shown to interact with the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway, a crucial route for inducing apoptosis specifically in cancer cells. nih.gov Studies have revealed that betulonic acid can cooperate with TRAIL to significantly enhance apoptosis in tumor cells. nih.govsigmaaldrich.com This synergistic effect is achieved through the simultaneous stimulation of the mitochondrial pathway by betulonic acid and the death receptor pathway by TRAIL. nih.gov

This dual stimulation leads to a more complete activation of effector caspases, which are the executioners of apoptosis. nih.gov The combination treatment of betulonic acid and TRAIL has been observed to trigger the loss of mitochondrial membrane potential and promote the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol. nih.govnih.gov Furthermore, this combination can lead to increased cleavage of caspase-8 and Bid, suggesting a positive feedback loop that amplifies the apoptotic signal. nih.gov In some liver cancer cells, betulonic acid sensitizes them to TRAIL-induced apoptosis by upregulating the expression of death receptors DR4 and DR5 in a p53-dependent manner. nih.govresearchgate.net

AKT Pathway Modulation

The AKT (Protein Kinase B) pathway, a central node in cellular signaling that promotes survival and growth, is significantly modulated by betulonic acid. nih.gov A recurring finding across multiple studies is the suppressive effect of betulonic acid on this pathway, often as a consequence of inhibiting the upstream PI3K. nih.govnih.gov In various cancer cell lines, including cervical and hepatocellular carcinoma, betulonic acid has been shown to downregulate the PI3K/AKT signaling pathway, leading to reduced levels of phosphorylated (active) AKT. nih.govacs.orgnih.gov

In renal cell carcinoma, treatment with betulonic acid resulted in a statistically significant decrease in the gene expression of AKT-1. nih.govurologyresearchandpractice.orgresearchgate.net This inhibition of the AKT pathway disrupts its anti-apoptotic functions. nih.gov For example, active AKT normally inactivates pro-apoptotic proteins, but its suppression by betulonic acid can lead to the activation of the apoptotic machinery. nih.gov The downregulation of AKT signaling by betulonic acid has also been linked to the inhibition of cell cycle progression. nih.gov

Ubiquitination Pathway Involvement

Mechanistic studies have implicated betulonic acid in the regulation of the ubiquitination pathway, a critical process for protein degradation and cellular homeostasis. nih.gov One key finding is that betulonic acid can function as an inhibitor of multiple deubiquitinases (DUBs). nih.govresearchgate.net By inhibiting DUBs, betulonic acid prevents the removal of poly-ubiquitin chains from target proteins, leading to an accumulation of poly-ubiquitinated proteins and marking them for degradation by the proteasome. nih.govresearchgate.net This action results in the decreased levels of various oncoproteins, contributing to increased apoptotic cell death specifically in cancer cells. nih.govresearchgate.net

Furthermore, betulonic acid has been shown to interfere with the Skp1-Cullin1-F-box (SCF) multi-protein E3 ubiquitin ligase complex. nih.gov It can prevent the interaction between Skp2 and Skp1, thereby inhibiting the activity of the Skp2-SCF E3 ligase. nih.gov This inhibition reduces the Skp2-mediated ubiquitylation of target proteins such as the cell cycle inhibitor p27 and the cell adhesion molecule E-cadherin. nih.gov An analogue of betulonic acid has also been noted to downregulate the proteasomal degradation pathway, suggesting a complex interplay with cellular protein degradation systems. researchgate.net

Reactive Oxygen Species (ROS) Induction

A significant aspect of betulonic acid's biological activity is its ability to induce the production of Reactive Oxygen Species (ROS). nih.gov The generation of ROS appears to be a pivotal event in the cytotoxic and anti-cancer effects of betulonic acid. nih.govmdpi.com In multiple myeloma and cervical cancer cells, betulonic acid-mediated cytotoxicity, S-phase arrest, and the collapse of mitochondrial membrane potential have been linked to an overwhelming accumulation of ROS. nih.govnih.gov

The induction of ROS by betulonic acid acts as a key upstream signal that can trigger apoptosis through various mechanisms. nih.govresearchgate.net For instance, in HeLa cells, the apoptotic process initiated by betulonic acid was blocked by the antioxidant glutathione (B108866), establishing ROS as a crucial factor in its mechanism. nih.gov The overproduction of ROS has been shown to mediate apoptosis via endoplasmic reticulum stress and autophagy. nih.gov Furthermore, the elevation of ROS can directly disrupt mitochondrial activity, contributing to the intrinsic apoptotic pathway. mdpi.com This ROS-dependent mechanism underscores a critical pathway through which betulonic acid exerts its anti-tumor activities. nih.govmdpi.com

Glycolysis Inhibition (Aerobic Glycolysis, Cav-1/NF-κB/c-Myc Signaling)

Anti-inflammatory Mechanisms of Betulonic Acid

While general anti-inflammatory properties have been attributed to triterpenoids, specific mechanistic pathways for betulonic acid are not as thoroughly elucidated as for other related compounds.

There is a lack of specific studies in the reviewed scientific literature that investigate the direct inhibitory activity of betulonic acid on the Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase-2 (NOS-2 or iNOS) enzymes. Research has not yet focused on quantifying the direct enzymatic inhibition or the precise molecular interactions between betulonic acid and these key pro-inflammatory enzymes.

Detailed research findings on the specific regulatory effects of betulonic acid on the production and signaling of the cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) are not extensively documented. As a result, specific data on how betulonic acid modulates these individual inflammatory mediators is not available to be presented.

The precise mechanisms by which betulonic acid may regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway as part of its anti-inflammatory activity have not been specifically detailed in the available scientific literature. While the NF-κB pathway is a known target for many anti-inflammatory compounds, the direct interactions and regulatory effects of betulonic acid on key components of this pathway, such as IKK activation, IκBα degradation, and p65 subunit translocation, have not been the subject of dedicated investigation.

Downstream Signaling Pathway Inhibition

Mitogen-Activated Protein Kinase (MAPK) Pathway (p38, ERK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. youtube.comyoutube.com This pathway involves a series of protein kinases that phosphorylate and activate one another, namely the extracellular signal-regulated kinases (ERKs), c-Jun amino-terminal kinases (JNKs), and p38 MAPKs. nih.govnih.gov

Research into the direct effects of betulonic acid on the MAPK pathway is still emerging. However, studies on the closely related precursor, betulinic acid, have shown inhibitory effects on this pathway. nih.gov The anti-inflammatory activity of betulinic acid is thought to be related to its ability to inhibit both the NF-κB and MAPK pathways. nih.gov Specifically, the p38 and JNK pathways are activated in response to environmental stressors such as oxidative damage and inflammatory cytokines like TNF-α and IL-1β. youtube.com Betulinic acid has been shown to depress the protein phosphorylation of JNK and p38 in certain cell models, suggesting a modulatory role in stress-response signaling. mdpi.com

Table 1: Overview of MAPK Pathway Components and Their Functions

| Kinase Subfamily | Key Activators | Primary Biological Functions |

| ERK (Extracellular signal-regulated kinases) | Growth factors, Mitogens | Cell proliferation, Cell division, Differentiation youtube.comnih.gov |

| JNK (c-Jun amino-terminal kinases) | Environmental stress, Inflammatory cytokines | Transcription regulation, Apoptosis, Stress response youtube.comnih.gov |

| p38 MAPKs | Environmental stress, Inflammatory cytokines | Inflammation, Apoptosis, Immune response youtube.comnih.gov |

Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Pathway

The Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cellular processes such as immunity, cell division, and apoptosis, often regulated by cytokines and growth factors. researchgate.netmdpi.com Investigations into betulonic acid's precursor, betulinic acid, reveal significant modulation of this pathway.

Studies have demonstrated that betulinic acid can inhibit the constitutive activation of STAT3. nih.gov This inhibition is achieved, in part, by suppressing the phosphorylation of key upstream kinases, specifically JAK1 and JAK2. nih.gov Furthermore, betulinic acid has been found to induce the expression of the protein tyrosine phosphatase SHP-1. nih.gov SHP-1 is a negative regulator of JAK/STAT signaling, and its induction by betulinic acid is associated with the dephosphorylation and subsequent downregulation of STAT3 activation. researchgate.netnih.gov By downregulating STAT3-regulated gene products, such as bcl-2, bcl-xL, and cyclin D1, betulinic acid demonstrates its influence on cell survival and proliferation pathways. nih.gov

Table 2: Effects of Betulinic Acid on the JAK/STAT Pathway